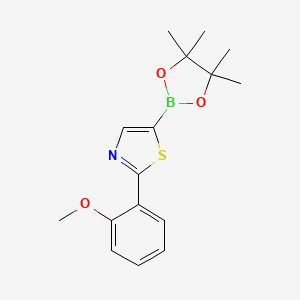
3-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine
Übersicht
Beschreibung
3-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine is a chemical compound with the molecular formula C13H8F3NO. It has a molecular weight of 251.21 . The IUPAC name for this compound is (3-methyl-2-pyridinyl)(3,4,5-trifluorophenyl)methanone .
Molecular Structure Analysis
The InChI code for 3-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine is 1S/C13H8F3NO/c1-7-3-2-4-17-12(7)13(18)8-5-9(14)11(16)10(15)6-8/h2-6H,1H3 . This indicates that the molecule consists of a pyridine ring with a methyl group at the 3rd position and a trifluorobenzoyl group at the 2nd position.Wissenschaftliche Forschungsanwendungen
Agrochemical Industry
3-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine: derivatives are extensively used in the agrochemical industry. The trifluoromethylpyridine (TFMP) moiety is a key structural component in active ingredients for crop protection. More than 20 new agrochemicals containing the TFMP structure have been introduced, offering enhanced protection against pests .
Pharmaceutical Development
The pharmaceutical industry benefits from the unique physicochemical properties of TFMP derivatives. Several pharmaceutical products containing the TFMP structure have been approved for market, and many more are undergoing clinical trials. The incorporation of TFMP derivatives in drugs can lead to improved efficacy and stability .
Synthesis of Fluorinated Compounds
Fluorinated organic compounds, including those with the TFMP group, are crucial in the development of new materials and chemicals. The presence of fluorine atoms significantly affects the biological activities and physical properties of these compounds, making them valuable in various research fields .
Veterinary Medicine
In veterinary medicine, TFMP derivatives are used to create medications that benefit animal health. The market has seen the introduction of veterinary products that leverage the properties of TFMP for treating diseases in animals .
Chemical Synthesis Intermediates
3-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine: serves as an intermediate in the synthesis of complex molecules. Its role in facilitating the creation of diverse chemical structures is vital for advancing synthetic chemistry and material science .
Antiproliferative Agents
Research has shown that certain derivatives of TFMP exhibit antiproliferative activity against cancer cell lines. These compounds are being studied for their potential use in cancer treatment, particularly in inhibiting tubulin polymerization and affecting the cell cycle .
Eigenschaften
IUPAC Name |
(3-methylpyridin-2-yl)-(3,4,5-trifluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c1-7-3-2-4-17-12(7)13(18)8-5-9(14)11(16)10(15)6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWXNVSVBFQSTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC(=C(C(=C2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1463136.png)
![5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid dihydrate](/img/structure/B1463139.png)




![2-Chloro-5-[(methylsulfonyl)methyl]pyridine](/img/structure/B1463149.png)